N,N-Dimethyl-2-phenylethanethioamide

描述

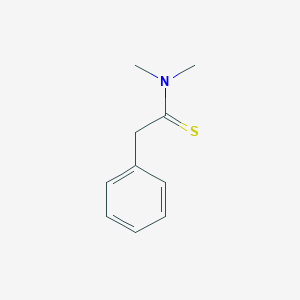

N,N-Dimethyl-2-phenylethanethioamide is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.29 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.

准备方法

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-phenylethanethioamide can be synthesized through various methods. One common synthetic route involves the reaction of N,N-dimethylamine with 2-phenylethanethioamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions: N,N-Dimethyl-2-phenylethanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides depending on the nucleophile used.

科学研究应用

Synthesis of Thioamides

N,N-Dimethyl-2-phenylethanethioamide is frequently utilized in the synthesis of various thioamides through copper-catalyzed reactions. For instance, it can be produced from phenylacetonitrile and sulfur in the presence of dimethylformamide (DMF) as a solvent, achieving yields up to 96% . This method highlights its utility in generating thioamide derivatives that are significant in medicinal chemistry.

Photolytic Decomposition Studies

The compound serves as a research tool for studying photolytic decomposition products of UV-photoinitiators, particularly in food packaging applications. Understanding these decomposition pathways is crucial for assessing the safety and stability of food contact materials .

Mechanistic Studies in Catalysis

Research has demonstrated that this compound can act as a substrate in catalytic reactions involving iridium catalysts. These studies have explored its potential for N-methylation reactions, which are important for synthesizing biologically active compounds . The ability to control selectivity between dimethylation and monomethylation enhances its applicability in synthetic organic chemistry.

There are ongoing investigations into the biological activities of this compound and its derivatives. Preliminary studies suggest potential interactions with biological targets, which may lead to the development of new pharmaceuticals .

Case Study 1: Copper-Catalyzed Synthesis

In a study focusing on the copper-catalyzed reaction of phenylacetonitrile with sulfur, this compound was synthesized efficiently using DMF as a solvent. This research not only elucidated the reaction mechanism but also provided insights into optimizing conditions for high yields, demonstrating the compound's significance in synthetic methodologies .

Case Study 2: Photolytic Stability

A comprehensive study on the photolytic stability of various thioamides, including this compound, revealed critical data regarding their decomposition pathways when exposed to UV light. This research is vital for applications involving food safety and packaging materials, underscoring the importance of this compound in regulatory assessments .

作用机制

The mechanism of action of N,N-Dimethyl-2-phenylethanethioamide involves its interaction with various molecular targets. The thioamide group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and coordination chemistry. The compound can also interact with biological macromolecules, influencing their structure and function .

相似化合物的比较

N,N-Dimethylformamide: A common solvent with similar structural features but different functional groups.

N,N-Dimethylacetamide: Another solvent with similar applications but distinct chemical properties.

N,N-Dimethylbenzothioamide: A structurally related compound with a benzene ring instead of a phenyl group

Uniqueness: N,N-Dimethyl-2-phenylethanethioamide is unique due to its specific combination of a thioamide group and a phenylethyl backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

N,N-Dimethyl-2-phenylethanethioamide (CAS Number: 17709-95-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NS |

| Molecular Weight | 179.28 g/mol |

| Density | 1.07 g/cm³ |

| Boiling Point | 262.9 °C |

| Melting Point | 78-80 °C |

| Flash Point | 112.8 °C |

This compound functions primarily as an inhibitor of certain enzymes, particularly those involved in neurotransmission. It is known to irreversibly inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced cholinergic activity, which may have therapeutic implications but also poses risks of toxicity in higher concentrations .

Neurotoxicity

Research indicates that this compound can exhibit neurotoxic effects, particularly in animal models. In studies involving rodents, exposure to this compound has been linked to progressive damage to the central nervous system and respiratory failure in cases of overdose . The compound's ability to form reactive intermediates upon metabolism further complicates its safety profile.

Pharmacological Potential

Despite its neurotoxic potential, there are indications that this compound may possess beneficial pharmacological properties under controlled conditions. For instance, its cholinesterase inhibitory activity could be explored for therapeutic applications in conditions like myasthenia gravis or Alzheimer's disease, where enhancing cholinergic transmission may be beneficial .

Case Studies and Research Findings

Case Study 1: Neurotoxicity Assessment

A study conducted on rats demonstrated that administration of this compound resulted in significant neurobehavioral changes and histopathological alterations in brain tissues. The findings indicated a dose-dependent relationship between the compound's concentration and the severity of neurotoxic effects observed .

Case Study 2: Enzyme Inhibition Profile

In vitro studies have shown that this compound effectively inhibits acetylcholinesterase activity, with IC50 values indicating potent inhibition compared to other known inhibitors. This suggests that the compound could serve as a lead structure for developing new therapeutic agents targeting cholinergic dysfunctions .

Safety and Toxicology

The safety profile of this compound is concerning due to its potential for causing respiratory distress and central nervous system damage upon exposure. Risk phrases associated with this compound include R20/21/22, indicating harmful effects through inhalation, skin contact, or ingestion . Proper handling and safety measures are essential when working with this chemical.

属性

IUPAC Name |

N,N-dimethyl-2-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOKDAWGDBJTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334038 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17709-95-4 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。